Reactivity Ratio Comparison in Cationic Copolymerization with α-Methylstyrene: 1-Vinylnaphthalene vs. 2-Vinylnaphthalene
In cationic copolymerization with α-methylstyrene (α-MeSt) initiated by titanium tetrachloride in dichloromethane at -60 °C, the monomer reactivity ratio r₁ for 1-vinylnaphthalene (1VN) is 0.62, whereas for 2-vinylnaphthalene (2VN) under identical conditions, r₁ is 0.76 [1]. This lower r₁ value for 1VN indicates a reduced preference for homopropagation relative to cross-propagation with α-MeSt, resulting in a higher alternating tendency in the copolymer sequence. Across three solvents (dichloromethane, chloroform, toluene), the r₁ values for 1VN are consistently lower than those for 2VN (e.g., in toluene: 1VN r₁=0.10 vs. 2VN r₁=0.20) [1]. The reactivity of 1VN toward the α-MeSt cation is quantitatively greater than that of 2VN, as confirmed by the 1/r₂ values which increase with superdelocalizability parameters of the vinylnaphthalene monomer [1].
| Evidence Dimension | Monomer Reactivity Ratio (r₁) in Cationic Copolymerization with α-Methylstyrene |
|---|---|
| Target Compound Data | 1-Vinylnaphthalene: r₁ = 0.62 (CH₂Cl₂), 0.26 (CHCl₃), 0.10 (toluene) |
| Comparator Or Baseline | 2-Vinylnaphthalene: r₁ = 0.76 (CH₂Cl₂), 0.43 (CHCl₃), 0.20 (toluene) |
| Quantified Difference | 1VN r₁ is 18–50% lower than 2VN r₁ across tested solvents |
| Conditions | Cationic copolymerization with α-methylstyrene, TiCl₄ initiator, -60 °C |
Why This Matters
Lower r₁ values for 1VN translate to superior alternating copolymer character with electron-rich comonomers, enabling precise control over polymer sequence distribution and microstructure for applications in advanced lithography resists and functional coatings.
- [1] Oh, S. T., Jeong, J. G., Ha, C. S., Park, D. K., Kang, D. P., & Cho, W. J. (1993). Reactivity and Solvent Effect on the Cationic Copolymerization of 1- or 2-Vinylnaphthalenes with α-Methylstyrene. Polymer (Korea), 17(2), 151–159. View Source
